Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate
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Overview
Description
Preparation Methods
The preparation of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves several synthetic routes. One common method includes the reaction of 2-methyl-4-nitroaniline with ethyl nitrite to form the corresponding diazonium salt. This intermediate is then coupled with 5-sulphobenzoic acid under controlled conditions to yield the final product. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Scientific Research Applications
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate can be compared with similar compounds such as:
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-4-sulphonatobenzoate: This compound has a similar structure but differs in the position of the sulfonate group, which can affect its reactivity and applications.
Disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-6-sulphonatobenzoate: Another isomer with the sulfonate group in a different position, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate in terms of its specific structural features and resulting applications.
Properties
CAS No. |
85098-83-5 |
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Molecular Formula |
C16H14N4Na2O7S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
disodium;2-[ethyl-[(2-methyl-4-nitrophenyl)diazenyl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16N4O7S.2Na/c1-3-19(18-17-14-6-4-11(20(23)24)8-10(14)2)15-7-5-12(28(25,26)27)9-13(15)16(21)22;;/h4-9H,3H2,1-2H3,(H,21,22)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
VLNCJXZCVKRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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